Deshydroxyfenarimol
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Overview
Description
Preparation Methods
The synthesis of Deshydroxyfenarimol involves several steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic routes often involve:
Step 1: Formation of the pyrimidine ring.
Step 2: Introduction of the chlorophenyl groups.
Step 3: Final modifications to achieve the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Deshydroxyfenarimol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Deshydroxyfenarimol has been explored for its applications in various scientific fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: Its inhibitory effects on certain enzymes make it a valuable tool for studying biochemical pathways.
Medicine: Research has focused on its potential as an antifungal and antiparasitic agent.
Industry: It is used in the development of agricultural chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Deshydroxyfenarimol involves its interaction with specific molecular targets. It is known to inhibit the enzyme sterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the integrity of the cell membrane, leading to the death of the fungal cells.
Comparison with Similar Compounds
Deshydroxyfenarimol can be compared with other similar compounds, such as:
Fenarimol: The parent compound, known for its fungicidal properties.
Clotrimazole: Another antifungal agent that also targets sterol 14α-demethylase.
Ketoconazole: A widely used antifungal medication with a similar mechanism of action.
This compound is unique in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to these similar compounds.
Properties
CAS No. |
93765-38-9 |
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Molecular Formula |
C17H12Cl2N2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)-(4-chlorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C17H12Cl2N2/c18-14-7-5-12(6-8-14)17(13-9-20-11-21-10-13)15-3-1-2-4-16(15)19/h1-11,17H |
InChI Key |
YADNTCMCRQXRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C3=CN=CN=C3)Cl |
Origin of Product |
United States |
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